Tert-butyl [2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethyl]carbamate
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Overview
Description
Tert-butyl [2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethyl]carbamate is a complex organic compound that features a tert-butyl carbamate group, a 1,3,4-oxadiazole ring, and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethyl]carbamate typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the 4-chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with a 4-chlorophenyl derivative.
Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the oxoethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxoethyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl [2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The presence of the 1,3,4-oxadiazole ring is particularly noteworthy, as this moiety is known for its biological activity, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl [2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The 1,3,4-oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
- Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
Uniqueness
Tert-butyl [2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethyl]carbamate is unique due to the combination of its functional groups. The presence of both the 1,3,4-oxadiazole ring and the 4-chlorophenyl group provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C17H20ClN3O4S |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
tert-butyl N-[2-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C17H20ClN3O4S/c1-17(2,3)25-15(23)19-9-8-14-20-21-16(24-14)26-10-13(22)11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,23) |
InChI Key |
MWWKAJFDEFDDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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